molecular formula C18H19N3O4 B2701713 Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate CAS No. 2034247-26-0

Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Cat. No. B2701713
CAS RN: 2034247-26-0
M. Wt: 341.367
InChI Key: YKDJZEMDHYOHQT-UHFFFAOYSA-N
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Description

“Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the specific requirements of the synthesis, such as the desired stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the 2-methylpyrimidin-4-yl group, and the benzoate group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for example, could undergo various reactions, including ring-opening reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring, the 2-methylpyrimidin-4-yl group, and the benzoate group .

Scientific Research Applications

Synthesis of Novel Materials

The research into Pyrrole Derivatives has shown that these compounds, including those related to Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate, can be utilized in the synthesis of electrochromic materials. For example, pyrrole derivatives have been synthesized and characterized for their electrochromic properties, demonstrating their potential in applications like pH sensors due to their color change in response to pH variations (Almeida et al., 2017).

Understanding Chemical Reactions

Research into Pyrrole as a Directing Group has illustrated how pyrrole can be used in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This approach has opened up new pathways for the regioselective alkylation and benzylation at the benzene core of 2-phenylpyrroles, showcasing the versatility of pyrrole-based compounds in facilitating complex chemical transformations (Wiest et al., 2016).

Development of New Methodologies

The Synthesis of 2-Methyl-4-oxo-4 H -1-benzopyrans and related structures has highlighted innovative approaches to creating complex heterocyclic systems. These methodologies leverage the unique reactivity of pyrrole-containing compounds to synthesize a variety of biologically relevant structures, including pyrrolo-pyridines and -quinolines, among others (Ibrahim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

methyl 2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-19-9-7-16(20-12)25-13-8-10-21(11-13)17(22)14-5-3-4-6-15(14)18(23)24-2/h3-7,9,13H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDJZEMDHYOHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate

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